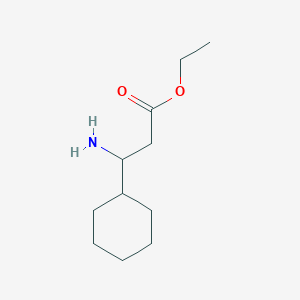

Ethyl 3-amino-3-cyclohexylpropanoate

Description

Ethyl 3-amino-3-cyclohexylpropanoate is a substituted propanoate ester featuring a cyclohexyl group and an amino moiety at the β-position of the ester. This structure confers unique physicochemical properties, such as intermediate polarity due to the cyclohexyl substituent and basicity from the amino group. The compound is of interest in medicinal and synthetic chemistry, particularly in the design of prodrugs or intermediates for bioactive molecules. Its ester group enhances lipophilicity, while the amino group enables participation in hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

IUPAC Name |

ethyl 3-amino-3-cyclohexylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYRHFMTVLVICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-cyclohexylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl acrylate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like trifluoromethanesulfonic acid. The mixture is heated to a temperature range of 120-160°C for 16-20 hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 3-amino-3-cyclohexylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic/Alicyclic Derivatives

Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol (hydrochloride salt)

- Key Features: Replaces the cyclohexyl group with a 3-methylphenyl substituent. The hydrochloride salt enhances water solubility, making it more suitable for aqueous-phase reactions .

Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO₂

- Molecular Weight : 297.83 g/mol

- Key Features: Incorporates a phenyl-substituted cyclohexyl group and a methyl ester.

Ethyl 3-cyclohexylpropanoate

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.28 g/mol

- Key Features: Lacks the amino group, resulting in reduced polarity and basicity. This analog is simpler in structure and more lipophilic, making it a candidate for hydrophobic applications such as flavor or fragrance formulations .

Complex Derivatives with Additional Functional Groups

2-(Diethylamino)ethyl 3-cyclohexyl-3-hydroxy-2-phenylpropanoate hydrochloride

- CAS No.: 7477-25-0

- Key Features: Combines a diethylaminoethyl ester, a hydroxyl group, and a phenyl substituent. The hydroxyl group introduces hydrogen-bonding capacity, while the diethylaminoethyl chain increases solubility in polar solvents. This multifunctional structure is likely tailored for targeted drug delivery or receptor interactions .

Ethanaminium, 2-(3-cyclohexyl-3-hydroxy-1-oxo-2-phenylpropoxy)-N,N-diethyl-N-methyl-, bromide (1:1)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Impact of Substituents: The cyclohexyl group in this compound balances lipophilicity and conformational stability, whereas phenyl substituents (e.g., in Ethyl 3-amino-3-(3-methylphenyl)propanoate) introduce aromatic interactions critical for binding to biological targets .

- Role of Salts : Hydrochloride salts improve aqueous solubility, enabling broader applicability in pharmaceutical formulations .

- Functional Group Complexity : Derivatives with hydroxyl or quaternary ammonium groups (e.g., CAS 7507-56-4) expand utility in catalysis or ionic interactions but may complicate synthetic pathways .

Biological Activity

Ethyl 3-amino-3-cyclohexylpropanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group, an amino group, and a cyclohexyl substituent. Its molecular formula is with a molecular weight of approximately 185.26 g/mol. The presence of the cyclohexyl group is significant as it may influence the compound's interaction with biological targets, enhancing its pharmacological profile.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : this compound has shown promise as an antibacterial agent against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions modulate various biochemical pathways, leading to observed effects such as reduced inflammation and microbial growth inhibition.

Neuroprotective Study

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced neuronal cell death and oxidative stress markers compared to control groups, suggesting its potential utility in treating neurodegenerative conditions.

Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against clinical isolates of E. coli and P. aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial potency. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group | Neuroprotective, Antimicrobial |

| Ethyl 2-amino-3-methylbutanoate | Methyl substituent | Enhanced metabolic stability |

| Methyl 2-amino-3-cyclopropylpropanoate | Cyclopropyl group | Distinct interaction profile |

The comparative analysis highlights the unique structural attributes of this compound that may confer specific biological activities not present in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.